5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Overview
Description
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is an organic compound with the molecular formula C13H10BrCl2FN2O. It is a white to light yellow solid that is used primarily as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of crizotinib, a drug used to treat non-small cell lung cancer .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is the Met/ALK/ROS proteins . These proteins play a crucial role in cell growth and survival. Abnormal activation of these proteins can lead to uncontrolled cell proliferation and survival, contributing to the development of various types of cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor for Met/ALK/ROS proteins . By binding to the ATP-binding site of these proteins, it prevents the phosphorylation and activation of these proteins, thereby inhibiting their function .
Biochemical Pathways
The inhibition of Met/ALK/ROS proteins by this compound affects multiple downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth .
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate the cell membrane to reach its intracellular targets .
Result of Action
The inhibition of Met/ALK/ROS proteins by this compound leads to the suppression of cell growth and survival pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anti-cancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with the compound for binding to the Met/ALK/ROS proteins . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .
Preparation Methods
The synthesis of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified through recrystallization or chromatography to achieve a high purity level of over 98% .
Chemical Reactions Analysis
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Scientific Research Applications
This compound is primarily used in the pharmaceutical industry as an intermediate in the synthesis of crizotinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer . It is also used in chemical research for the development of new synthetic methodologies and the study of reaction mechanisms involving halogenated pyridines .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine include other halogenated pyridines and phenyl ethers used in pharmaceutical synthesis. For example:
5-Bromo-2-pyridinamine: A precursor in the synthesis of the target compound.
1-(2,6-Dichloro-3-fluorophenyl)ethoxy bromide: Another precursor used in the synthesis.
Crizotinib: The final pharmaceutical product synthesized using the target compound as an intermediate.
These compounds share similar structural features and reactivity patterns, but this compound is unique in its specific application as an intermediate in crizotinib synthesis, highlighting its importance in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFUZAZEKBBCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610837 | |
Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756503-69-2 | |
Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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